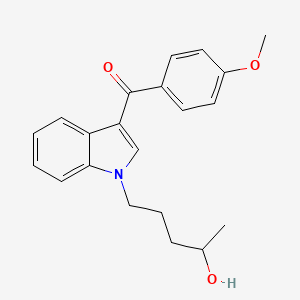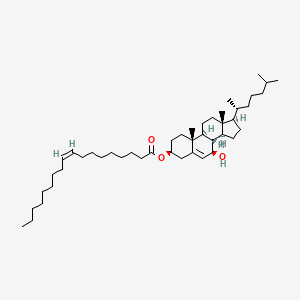![molecular formula C15H17NO5 B584475 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- CAS No. 1346605-23-9](/img/no-structure.png)
4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-” is a chemical substance with a complex structure . It is also known as “(S)-4-乙基-4-羟基-7,8-二氢-1H-吡喃O [3,4-F]吲哚嗪-3,6,10 (4H)-酮” in Chinese and “(4S)-4-Éthyl-4-hydroxy-7,8-dihydro-1H-pyrano [3,4-f]indolizine-3,6,10 (4H)-trione” in French .
Synthesis Analysis
The synthesis of this compound is not straightforward. A practical asymmetric synthesis of a similar compound, “(S) 4-ethyl-7,8-dihydro-4-hydroxy-1 H -pyrano [3,4- f ]indolizine-3,6,10 (4 H)-trione”, a versatile intermediate for the synthesis of camptothecin analogs, was developed . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH 2) at the 2-position with an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- involves the formation of a spirocyclic oxindole through a multi-step reaction involving various starting materials.", "Starting Materials": ["3-formylindole", "ethyl acetoacetate", "2,2-dimethoxypropane", "p-toluenesulfonic acid", "sodium methoxide", "acetic anhydride", "sodium bicarbonate", "ethanol", "water", "chloroform"], "Reaction": ["Step 1: Condensation of 3-formylindole and ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole", "Step 2: Cyclization of 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one", "Step 3: Treatment of 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one with sodium methoxide in methanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one", "Step 4: Reaction of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one with acetic anhydride in the presence of sodium bicarbonate in ethanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one", "Step 5: Treatment of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one with sodium bicarbonate in water and chloroform to form 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-"] } | |
CAS-Nummer |
1346605-23-9 |
Molekularformel |
C15H17NO5 |
Molekulargewicht |
296.334 |
IUPAC-Name |
4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3/',10/'-dione |
InChI |
InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |
InChI-Schlüssel |
XPSBJTPRMIDKGX-ZBJDZAJPSA-N |
SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Synonyme |
(±)-4’-ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



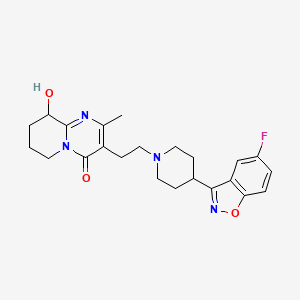
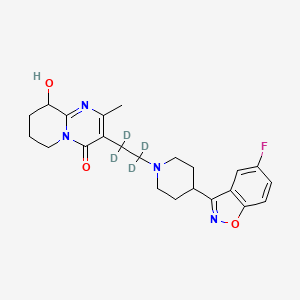
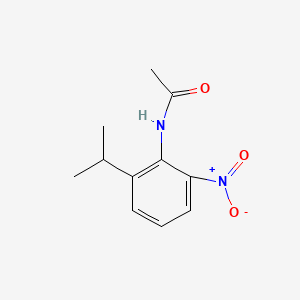
![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)
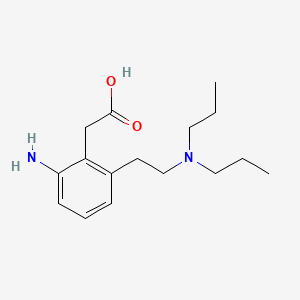
![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

